molecular formula C12H18ClNO4 B2851431 Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride CAS No. 1369494-59-6

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B2851431
CAS No.: 1369494-59-6
M. Wt: 275.73
InChI Key: OLRAOPJSHJVNOR-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride (CAS No. 1369494-59-6) is a chiral amine hydrochloride salt with the molecular formula C₁₂H₁₈ClNO₄ and a molecular weight of 275.73 g/mol . The compound features a propanoate ester backbone substituted with an amino group and a 2,3-dimethoxyphenyl aromatic ring. The two methoxy groups at the 2- and 3-positions of the phenyl ring impart distinct electronic and steric properties, influencing its solubility, crystallinity, and reactivity. It is stored under dry conditions at room temperature and is commonly used as an intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2;/h4-6,9H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRAOPJSHJVNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Reduction-Esterification Sequence

A widely employed method involves a three-step sequence: condensation , reduction , and esterification , followed by hydrochloride salt formation.

Step 1: Schiff Base Formation
2,3-Dimethoxybenzaldehyde is condensed with an amino acid derivative (e.g., glycine methyl ester) in anhydrous ethanol under acidic conditions (HCl or H₂SO₄) to form a Schiff base intermediate. Typical conditions include:

  • Temperature : 0–5°C (to minimize side reactions)
  • Reaction Time : 4–6 hours
  • Yield : 70–80%

Step 2: Reduction of the Schiff Base
The imine bond is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or methanol. NaBH₄ is preferred for its milder conditions:

  • Molar Ratio (Substrate:NaBH₄): 1:2
  • Temperature : Room temperature (25°C)
  • Yield : 85–90%

Step 3: Esterification and Hydrochloride Formation
The free amine is esterified with methanol in the presence of thionyl chloride (SOCl₂) or HCl gas, followed by treatment with concentrated HCl to form the hydrochloride salt. Key parameters:

  • Catalyst : 1–2 equiv. SOCl₂
  • Reaction Time : 12–24 hours
  • Purity : >95% after recrystallization (ethanol/water)

Strecker Synthesis Approach

An alternative route adapts the Strecker amino acid synthesis, utilizing cyanide incorporation:

Step 1: Cyanohydrin Formation
2,3-Dimethoxybenzaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ammonia to form a cyanohydrin intermediate.

  • Solvent : Water/methanol (1:1)
  • Temperature : 40–50°C
  • Yield : 75–85%

Step 2: Hydrolysis and Esterification
The nitrile group is hydrolyzed to a carboxylic acid using HCl, followed by esterification with methanol and SOCl₂.

  • Hydrolysis Conditions : 6M HCl, reflux (100°C), 8 hours
  • Esterification Yield : 90–95%

Step 3: Resolution of Enantiomers
Racemic mixtures are resolved using chiral acids (e.g., L-(+)-tartaric acid) in ethanol.

  • Diastereomeric Salt Formation : 1:1 molar ratio in ethanol, 0°C, 12 hours
  • Recovery of (S)-Enantiomer : 60–70% yield

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reduced waste. A continuous flow system optimizes the condensation-reduction sequence:

Parameter Condition
Reactor Type Tubular flow reactor (316L SS)
Residence Time 30–60 minutes
Temperature 50°C (condensation), 25°C (reduction)
Throughput 10–20 kg/day
Purity >98% (HPLC)

Advantages :

  • 30% reduction in solvent use compared to batch processes
  • 95% conversion of 2,3-dimethoxybenzaldehyde

Solvent Recycling and Waste Management

Mother liquors from crystallization steps are recycled to recover unreacted starting materials and solvents:

  • Ammonia Recovery : Distillation at 80°C under reduced pressure
  • Solvent Reuse : Ethanol and THF are redistilled (>99% purity)

Comparative Analysis of Methods

Method Yield Purity Stereoselectivity Scalability
Condensation-Reduction 80% 95% Low (racemic) Moderate
Strecker Synthesis 70% 90% High (after resolution) High
Continuous Flow 85% 98% Moderate Very High

Key Observations :

  • The Strecker method enables better stereochemical control but requires additional resolution steps.
  • Continuous flow systems achieve higher throughput but demand significant capital investment.

Optimization Strategies

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to directly synthesize the (S)-enantiomer. A palladium-catalyzed asymmetric hydrogenation of β-enamine esters achieves 90% enantiomeric excess (ee):

  • Catalyst : Pd(OAc)₂/(R)-BINAP
  • Pressure : 50 psi H₂
  • Solvent : Dichloromethane (DCM)
  • ee : 90–95%

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times for esterification and hydrolysis:

  • Esterification Time : 2 hours (vs. 24 hours conventionally)
  • Temperature : 80°C
  • Energy Savings : 40%

Challenges and Solutions

Hydrolysis of the Ester Group

The methyl ester is prone to hydrolysis under acidic or basic conditions. Solutions include:

  • Low-Temperature Storage : -20°C in inert atmosphere
  • Stabilizers : Addition of 0.1% w/v ascorbic acid

Byproduct Formation in Strecker Synthesis

Cyanide byproducts (e.g., NH₄CN) are mitigated via:

  • Neutralization : Treatment with FeSO₄ to form non-toxic complexes
  • Distillation : Removal of volatile impurities under vacuum

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted phenylpropanoic acid derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride is primarily explored for its potential as a lead compound in drug development targeting neurological disorders. Its structural features suggest possible interactions with biological targets, which could lead to therapeutic benefits.

Case Study: Neurological Disorders

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, derivatives have been synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which are implicated in various neurological conditions. The antiproliferative activity of these compounds against cancer cell lines such as HeLa has shown promising results, with IC50 values indicating potency comparable to established drugs like doxorubicin .

Chemical Synthesis Applications

In chemical synthesis, this compound serves as an intermediate in the production of various organic compounds. Its synthesis typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.

Synthetic Routes

  • Starting Materials : Commonly begins with commercially available precursors.
  • Intermediate Formation : Involves condensation reactions followed by reduction processes.
  • Final Product Formation : Esterification with methyl chloroformate yields the target compound, which is then converted to its hydrochloride salt.

The compound's versatility allows for modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Biological Research Applications

The biological activities of this compound are under investigation, particularly its antimicrobial and anticancer properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The electronic and steric effects of substituents on the phenyl ring significantly alter the compound’s properties. Key analogs include:

Table 1: Substituent Effects on Aromatic Ring
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-F₂ C₁₀H₁₂ClF₂NO₂ 265.69 Higher lipophilicity; fluorine’s electronegativity enhances metabolic stability
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 3-OCH₃ C₁₁H₁₆ClNO₄ 261.70 Reduced steric hindrance; single methoxy group lowers polarity compared to 2,3-dimethoxy
(S)-Methyl 3-amino-3-phenylpropanoate HCl None (plain phenyl) C₁₀H₁₄ClNO₂ 215.68 Simplest analog; lacks electron-donating groups, leading to lower solubility in polar solvents
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-F; ethyl ester C₁₁H₁₅ClFNO₂ 257.70 Ethyl ester increases molecular weight; fluorine enhances bioavailability

Key Observations :

  • Electron-donating vs.
  • Steric effects: The 2,3-dimethoxy substitution in the target compound introduces greater steric hindrance compared to monosubstituted analogs, which may affect crystallinity and reaction kinetics .

Ester Group Variations

The choice of ester (methyl vs. ethyl) influences molecular weight, solubility, and metabolic pathways:

Table 2: Ester Group Comparison
Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Impact on Properties References
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate HCl Methyl C₁₂H₁₈ClNO₄ 275.73 Lower molecular weight; faster hydrolysis in vivo
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl Ethyl C₁₁H₁₄ClF₂NO₂ 279.69 Increased hydrophobicity; slower metabolic clearance

Key Observations :

  • Methyl esters generally exhibit higher aqueous solubility due to shorter alkyl chains, whereas ethyl esters are more lipophilic, favoring blood-brain barrier penetration .

Heterocyclic and Non-Phenyl Analogs

Replacing the phenyl ring with heterocycles or alternative aromatic systems introduces novel properties:

Table 3: Heterocyclic Analogs
Compound Name Aromatic System Molecular Formula Molecular Weight (g/mol) Unique Properties References
Methyl 3-amino-3-(thiophen-3-yl)propanoate HCl Thiophene (sulfur) C₈H₁₁ClNO₂S 185.24 Sulfur enables π-π stacking; potential for metal coordination
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate HCl Benzodioxane C₁₂H₁₆ClNO₄ 273.71 Oxygen-rich ring enhances hydrogen bonding; improved crystallinity

Key Observations :

  • Thiophene analogs exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance binding to enzymes or receptors .
  • Benzodioxane systems introduce additional oxygen atoms, improving solubility and crystallinity, as seen in X-ray diffraction studies of related structures .

Stereochemical Variations

Chiral centers influence pharmacological activity and synthetic complexity:

Table 4: Stereoisomer Comparison
Compound Name Stereochemistry Molecular Formula Key Applications References
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl S-configuration C₁₀H₁₃Cl₂NO₂ Chiral building block for CNS drugs
Racemic methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate HCl Racemic C₁₂H₁₈ClNO₄ Intermediate for non-stereoselective syntheses

Key Observations :

  • Enantiopure compounds (e.g., S-configuration) are critical for targeted drug design, as seen in analogs used for central nervous system (CNS) therapeutics .

Biological Activity

Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride (CAS: 1369494-59-6) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈ClNO₄
  • Molecular Weight : 275.73 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features an amino group and a methoxy-substituted phenyl group, which are critical for its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Proteins and Enzymes : The amino group can form hydrogen bonds with various biological macromolecules, potentially altering their function and leading to therapeutic effects.
  • Hydrophobic Interactions : The methoxy groups contribute to hydrophobic interactions, enhancing the compound's affinity for lipid membranes and proteins.
  • Inhibition of Cellular Proliferation : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential anticancer properties .

Anticancer Properties

Recent research has highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown significant growth inhibition in colon cancer cells .
Cell LineIC50 (µM)Reference
HT29 (Colon)<10
Jurkat (Leukemia)<15

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays, suggesting a broad spectrum of antimicrobial activity.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted by El Rayes et al. explored various derivatives of methyl esters and found that modifications to the structure could enhance cytotoxicity against colon cancer cells. The presence of specific functional groups was crucial for this activity .
  • Mechanistic Insights :
    • Research indicated that the compound's interaction with Bcl-2 proteins through hydrophobic contacts was key to its anticancer effects. Molecular dynamics simulations provided insights into how structural modifications could optimize efficacy .
  • Synthetic Applications :
    • The versatility of this compound in synthetic chemistry has been noted, particularly in creating derivatives with enhanced biological activities.

Q & A

Q. (Basic)

  • Recrystallization : Use ethanol/water (3:1 v/v) to achieve ≥95% purity, monitored by TLC (Rf = 0.4 in EtOAc/hexane) .
  • Flash chromatography : Silica gel (230–400 mesh) with gradient elution (5→20% MeOH in DCM) removes unreacted starting materials .

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